Dolasetron Mesylate Hydrate is the hydrated form of Dolasetron Mesylate, a selective serotonin subtype 3 (5-HT3) receptor antagonist. [] In scientific research, Dolasetron Mesylate Hydrate serves as a valuable tool for studying the role of 5-HT3 receptors in various physiological and pathological processes.
Dolasetron mesylate is derived from the class of compounds known as indoles, specifically designed to target serotonin receptors. Its chemical structure is represented as:
The synthesis of dolasetron mesylate has been explored through various methods, with some patents detailing specific processes. A notable method involves the condensation of dolasetron ketal precursors using alcohols in the presence of acid catalysts.
Dolasetron mesylate exhibits a complex molecular structure characterized by multiple rings and functional groups. The molecular structure includes:
Dolasetron mesylate participates in various chemical reactions, primarily involving hydrolysis and interactions with biological targets:
Dolasetron mesylate functions primarily as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is located on nerve terminals in both peripheral and central nervous systems.
Dolasetron mesylate exhibits several notable physical and chemical properties:
Dolasetron mesylate has significant applications in clinical settings:
The development of 5-HT₃ receptor antagonists revolutionized anti-emetic therapy by targeting the serotonergic pathways implicated in chemotherapy-induced and postoperative nausea/vomiting. Serotonin (5-hydroxytryptamine, 5-HT) was identified in 1957 as a key neurotransmitter involved in emesis when Gaddum and Picarelli discovered distinct serotonin receptor subtypes, including the "M" receptor later classified as the 5-HT₃ receptor [6] [9]. This ligand-gated ion channel, predominantly located on vagal afferent neurons in the gastrointestinal tract and the chemoreceptor trigger zone (area postrema) of the brainstem, became a prime therapeutic target. When cytotoxic agents or surgical stressors trigger serotonin release from enterochromaffin cells, 5-HT₃ receptor activation initiates afferent signaling to the vomiting center [6] [10].
First-generation 5-HT₃ receptor antagonists emerged in the early 1990s as selective inhibitors of this pathway. Unlike earlier anti-emetics that targeted dopamine or muscarinic receptors with significant side effects, these compounds offered improved selectivity and tolerability. Dolasetron mesylate (Anzemet®) was developed as a pseudopelletierine-derived antagonist with high binding affinity for 5-HT₃ receptors [3] [6]. Its mechanism centered on blocking serotonin-mediated depolarization of vagal afferents, thereby interrupting the emetic reflex arc at its peripheral initiation point [6] [10].
Compound | Receptor Binding Specificity | Relative 5-HT₃ Affinity |
---|---|---|
Dolasetron | Selective 5-HT₃ | High (via metabolite) |
Ondansetron | 5-HT₃, 5-HT₁B, 5-HT₁C, α₁-adrenergic, µ-opioid | Moderate |
Granisetron | Pan-5-HT₃ subtypes | High |
Palonosetron | Highly selective 5-HT₃A | Very high |
Dolasetron mesylate entered the competitive landscape of 5-HT₃ antagonists after the pioneering agents ondansetron and granisetron, with distinct pharmacological properties influencing its clinical positioning.
Dolasetron mesylate (Anzemet®) received FDA approval in 1997. Its key differentiation was its prodrug design. Dolasetron itself has limited activity but undergoes rapid and extensive carbonyl reduction by ubiquitous carbonyl reductase enzymes to form the active metabolite hydrodolasetron (MDL 74,156). This metabolite possesses approximately 50-fold higher 5-HT₃ receptor affinity than the parent compound and accounts for the majority of therapeutic effects [3] [10]. Hydrodolasetron exhibits a prolonged plasma half-life (7-10 hours) compared to ondansetron (~4 hours), suggesting potential advantages in duration of action [3] [9] [10].
Table 2: Comparative Development Timeline of First-Generation 5-HT₃ Antagonists
Compound | Brand Name | FDA Approval Year | Key Pharmacological Differentiator |
---|---|---|---|
Ondansetron | Zofran® | 1991 | First-in-class; broad receptor profile |
Granisetron | Kytril® | 1993 | Pan-5-HT₃ subtype specificity |
Dolasetron Mesylate | Anzemet® | 1997 | Prodrug (activated to hydrodolasetron); longer t½ (7-10h) |
The development and manufacturing of dolasetron mesylate faced significant chemical synthesis and crystallization challenges, primarily centered around achieving a stable, pharmaceutically acceptable form of the active ingredient and its intermediates.
The core chemical structure of dolasetron (as the free base) is (1H-Indol-3-yl)-carboxylic acid, 2-[(1α, 5α, 6β)-8-methyl-8-azabicyclo[3.2.1]oct-6-yl] ester, with the mesylate salt (methanesulfonate) being the preferred form for drug product manufacturing due to its solubility and stability properties [2] [5]. Early synthesis routes, often starting from tropane alkaloid precursors, involved complex multi-step processes with low yields and difficulties in purifying intermediates. A critical intermediate in several patented routes was the N-alkylated tropane ester [5].
A major hurdle was the propensity of dolasetron mesylate to form different polymorphic forms and hydrates, impacting critical properties like solubility, stability, and bioavailability. The initial commercial form, Dolasetron Mesylate Monohydrate Form I, had limitations in processability and dissolution profile. This drove intensive research into alternative crystalline forms, culminating in the patenting of a novel polymorph designated Form B (WO2006026927A1) [2].
Another significant patent (US7858821B2) focused on improved synthetic pathways for key intermediates, particularly the tropane diol ester precursor, utilizing optimized dealkoxycarbonylation reactions under mild conditions using polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) with catalytic alkali metal salts (e.g., sodium bromide or lithium chloride) [5]. This route improved overall yield and reduced the formation of undesired byproducts.
Patent Number | Focus Area | Key Innovation/Claim | Significance |
---|---|---|---|
WO2006026927A1 | Polymorph (Form B) | Novel crystalline form prepared via ethanol/water mixture with seeding/cooling protocol | Improved processability, stability, and dissolution profile vs. Form I |
US7858821B2 | Synthetic Intermediates/Process | Efficient dealkoxycarbonylation route to tropane diol ester using polar aprotic solvents | Higher yield and purity of critical precursor; scalable manufacturing advantage |
The resolution of these chemical and physical form challenges was crucial for enabling the consistent large-scale production of dolasetron mesylate necessary for its clinical deployment as Anzemet®. These patents highlight the significant industrial chemistry efforts underpinning the successful development of this anti-emetic agent beyond its initial discovery.
Compound Name | Chemical Type | Relevant Context |
---|---|---|
Dolasetron Mesylate | Methanesulfonate salt | Main subject; anti-emetic drug |
Hydrodolasetron | Reduced metabolite | Active form of dolasetron |
Ondansetron | Carbazole derivative | First-generation 5-HT₃ antagonist comparator |
Granisetron | Indazole derivative | First-generation 5-HT₃ antagonist comparator |
Palonosetron | Isoquinoline derivative | Second-generation 5-HT₃ antagonist (contextual only) |
Serotonin (5-HT) | Neurotransmitter | Physiological target |
Pseudopelletierine | Alkaloid | Structural origin of dolasetron |
Tropane diol ester | Synthetic intermediate | Key precursor in dolasetron synthesis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7